Physicochemical Differentiation vs. Oxolane-3-sulfonyl Fluoride (Non‑Oxo Analog)
When compared with the non‑oxo analog oxolane‑3‑sulfonyl fluoride (CAS 2137735‑38‑5), the introduction of the 5‑oxo group lowers computed logP by 0.4 units and increases topological polar surface area by 17 Ų [1][2]. These differences predict higher aqueous solubility and reduced passive membrane permeability, which can be decisive in fragment‑based drug discovery or when oral bioavailability must be minimized for topical/inhaled candidates.
| Evidence Dimension | Computed physicochemical properties (PubChem 2024.11.20 release) |
|---|---|
| Target Compound Data | LogP (XLogP3-AA) = −0.2; TPSA = 68.8 Ų; HBA count = 5; MW = 168.15 Da |
| Comparator Or Baseline | Oxolane-3-sulfonyl fluoride: LogP = 0.2; TPSA = 51.8 Ų; HBA count = 4; MW = 154.16 Da |
| Quantified Difference | ΔLogP = −0.4; ΔTPSA = +17.0 Ų; ΔHBA = +1; ΔMW = +13.99 Da |
| Conditions | Computed properties derived from PubChem 2.2 / XLogP3 3.0 / Cactvs 3.4.8.18; standard conditions for in silico prediction |
Why This Matters
For a procurement decision, the 17 Ų increase in TPSA and −0.4 logP shift directly influence compound solubility and permeability ranking in screening cascades, potentially reducing downstream attrition in lead optimization.
- [1] PubChem Compound Summary for CID 155973033, 5-Oxooxolane-3-sulfonylfluoride. View Source
- [2] PubChem Compound Summary for CID 154578266, Oxolane-3-sulfonyl fluoride. View Source
